1-Fluoro-2,3,4,5,6-pentaiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, fluoropentaiodo- is an aromatic compound characterized by the presence of a benzene ring substituted with one fluorine atom and five iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, fluoropentaiodo- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with iodine and a fluorinating agent under controlled conditions. The reaction may require a catalyst, such as iron(III) chloride, to facilitate the substitution process .
Industrial Production Methods: Industrial production of benzene, fluoropentaiodo- may involve a continuous flow process where benzene is exposed to iodine and fluorine gases in the presence of a catalyst. This method ensures a high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzene, fluoropentaiodo- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert benzene, fluoropentaiodo- into less halogenated derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where the iodine or fluorine atoms can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like chlorine, bromine, or nitrating agents can be used under acidic conditions
Major Products:
Oxidation: Oxidized derivatives such as iodophenols or fluorophenols.
Reduction: Partially halogenated benzenes.
Substitution: Various substituted benzene derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Benzene, fluoropentaiodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Medicine: Explored for its potential in drug development and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzene, fluoropentaiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple iodine atoms enhances its ability to participate in halogen bonding, which can influence the reactivity and stability of the compound in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Pentafluoroiodobenzene: Similar in structure but contains five fluorine atoms and one iodine atom.
Iodopentafluorobenzene: Contains five iodine atoms and one fluorine atom, similar to benzene, fluoropentaiodo- but with a different substitution pattern
Uniqueness: Benzene, fluoropentaiodo- is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. Its ability to form strong halogen bonds makes it valuable in various applications, particularly in fields requiring precise molecular interactions .
Eigenschaften
CAS-Nummer |
64349-88-8 |
---|---|
Molekularformel |
C6FI5 |
Molekulargewicht |
725.58 g/mol |
IUPAC-Name |
1-fluoro-2,3,4,5,6-pentaiodobenzene |
InChI |
InChI=1S/C6FI5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI-Schlüssel |
HXQAHAREZFJKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.